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Compound of Interest

Compound Name: 1-Methoxy-4-methylcyclohexane

CAS No.: 90200-72-9

Cat. No.: B2613221 Get Quote

Part 1: Introduction & Conformational Analysis[1]
1-Methoxy-4-methylcyclohexane (

, MW 128.21 g/mol ) serves as a critical model system for understanding stereochemical
effects in substituted cyclohexanes.[1] It exists as two distinct diastereomers: cis and trans.[1]

The spectroscopic differentiation of these isomers relies heavily on conformational analysis.

The cyclohexane ring is not planar; it adopts a chair conformation to minimize torsional strain.

The stability of these conformers is dictated by A-values (conformational free energy

differences), which quantify the energetic penalty of placing a substituent in the axial position.

Methyl Group A-value: ~1.70 kcal/mol

Methoxy Group A-value: ~0.60 kcal/mol

Since the methyl group has a significantly larger steric demand, it effectively "locks" the

conformation. In any equilibrium, the conformer with the methyl group in the equatorial position

will be overwhelmingly favored.

Isomer Stability & Equilibrium
Trans-Isomer: The substituents are 1,4-disubstituted.[1] The trans configuration allows both

groups to be equatorial (diequatorial). This is the thermodynamically most stable isomer.
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Cis-Isomer: The cis configuration forces one substituent to be axial while the other is

equatorial. Due to the higher A-value of the methyl group, the equilibrium lies far toward the

conformer where Methyl is Equatorial and Methoxy is Axial.

Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium populations for both isomers. Note the

dominance of the diequatorial form for the trans isomer and the equatorial-methyl form for the

cis isomer.

Trans-Isomer (Thermodynamic Product)

Cis-Isomer (Kinetic/Less Stable)

Diequatorial (Major)
Me(eq) -- OMe(eq)

Diaxial (Minor)
Me(ax) -- OMe(ax)

Ring Flip
(Disfavored)

Major Conformer
Me(eq) -- OMe(ax)

Minor Conformer
Me(ax) -- OMe(eq)

Ring Flip
(Disfavored)

Click to download full resolution via product page

Figure 1: Conformational equilibrium of 1-Methoxy-4-methylcyclohexane isomers.

Part 2: Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the cis and trans isomers. The key diagnostic signal

is the methine proton at C1 (

), geminal to the methoxy group.

H NMR (Proton NMR)
Solvent:
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[2]

Frequency: 400 MHz (Recommended)[2]

Feature
Trans-Isomer

(Diequatorial)
Cis-Isomer (Axial-
Methoxy)

Mechanistic

Explanation

H1 Chemical Shift 3.05 – 3.15 ppm 3.40 – 3.50 ppm

Axial protons are

shielded (upfield)

relative to equatorial

protons due to

anisotropy of C-C

bonds.[1]

H1 Multiplicity tt (Triplet of Triplets)
bs (Broad Singlet) or

qn

Coupling Constants (

): Axial H1 has two

large

(~10-12 Hz)

couplings. Equatorial

H1 has only small

and

(~2-5 Hz).

Methoxy (-OCH3) 3.32 ppm (Singlet) 3.35 ppm (Singlet)

Minor difference;

equatorial OMe (trans)

is slightly upfield of

axial OMe (cis).

Methyl (-CH3) 0.95 ppm (Doublet) 0.90 ppm (Doublet)
Both are equatorial;

shifts are similar.[1]

C NMR (Carbon NMR)
Solvent:

[2]
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Decoupling: Proton-decoupled

Carbon Position
Trans-Isomer (

ppm)

Cis-Isomer (

ppm)
Diagnostic Note

C1 (CH-OMe) 79.5 75.8

Equatorial carbons

(trans) are typically

deshielded compared

to axial carbons (cis).

[1]

C4 (CH-Me) 32.5 31.8

Methoxy (-OCH3) 55.8 56.2

C2/C6 (CH2) 33.8 30.5

-Gauche Effect: Axial

OMe (cis) shields

C3/C5 via steric

compression.[1]

C3/C5 (CH2) 30.8 25.4

Significant shielding in

cis isomer due to axial

methoxy interaction.

[1]

Methyl (-CH3) 22.1 21.5

Mass Spectrometry (MS)[3][4]
Ionization: Electron Impact (EI), 70 eV

Molecular Ion (

): m/z 128

The fragmentation pattern is dominated by the stability of the ether linkage and the

cyclohexane ring.
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m/z Peak Abundance Fragment Identity Mechanism

128 Weak (Molecular Ion)
Parent radical cation.

[1]

113 Medium

Loss of Methyl radical

(

).[1]

96 Base Peak

Loss of Methanol (

).[1] Elimination

reaction typical of

cyclic ethers.

71 High

Ring cleavage /

-cleavage fragments.

[1]

Infrared Spectroscopy (IR)[3]
Method: Neat film (NaCl plates) or ATR

Wavenumber (

)
Vibration Mode Functional Group

2960 - 2850 C-H Stretch Cyclohexane ring / Methyls

1100 - 1090 C-O Stretch Ether linkage (Strong band)

1450 Scissoring Cyclohexane ring

No Signal 3400 (OH), 1700 (C=O)
Confirms absence of

alcohol/ketone impurities

Part 3: Experimental Protocols
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Synthesis of 1-Methoxy-4-methylcyclohexane
(Williamson Ether Synthesis)
Objective: Synthesize the target ether from 4-methylcyclohexanol via methylation.[1] This

protocol avoids the elimination side-products common with acid-catalyzed methods.[1]

Reagents:
4-Methylcyclohexanol (mixture of isomers or pure cis/trans)[1]

Sodium Hydride (NaH), 60% dispersion in mineral oil

Iodomethane (Methyl Iodide, MeI)

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:
Apparatus Setup:

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and nitrogen inlet.

Maintain a positive pressure of nitrogen throughout the reaction.

Deprotonation:

Add NaH (1.2 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high

purity is required; otherwise, use as is.

Add anhydrous THF (0.5 M concentration relative to substrate).

Cool the suspension to 0°C in an ice bath.

Add 4-Methylcyclohexanol (1.0 eq) dropwise (dissolved in minimal THF if solid).[1]

Observation: Evolution of hydrogen gas (

) will occur.[1]
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Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure

complete alkoxide formation.

Methylation:

Cool the mixture back to 0°C.

Add Iodomethane (1.5 eq) dropwise via syringe.[1] Caution: MeI is a carcinogen and

volatile.

Remove the ice bath and stir at RT for 12–18 hours.

Quench & Workup:

Cool to 0°C. Carefully quench excess NaH by slow addition of saturated aqueous

.[1]

Extract the aqueous layer 3x with Diethyl Ether (

).

Combine organic layers and wash with water (1x) and brine (1x).

Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

Purification:

The crude oil is typically purified via flash column chromatography (Silica gel,

Hexanes/Ethyl Acetate 95:5) or vacuum distillation (BP ~148°C at 1 atm).[1]

Quality Control Check
TLC: Visualize using

stain (ethers are not UV active).[1]
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NMR Validation: Check for the disappearance of the alcohol proton (broad singlet,

exchangeable with

) and the appearance of the methoxy singlet at ~3.3 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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